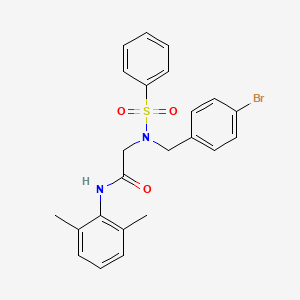![molecular formula C17H18N2O3S B5718235 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718235.png)
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide, also known as AN-9, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AN-9 belongs to the class of thiosemicarbazones, which are organic compounds that have shown promising results in cancer treatment.
Wirkmechanismus
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide exerts its anti-cancer effects through multiple mechanisms. It has been found to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide also induces oxidative stress in cancer cells, leading to DNA damage and apoptosis.
Biochemical and Physiological Effects:
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has been found to have a low toxicity profile and does not cause significant damage to normal cells. It has been shown to induce cell cycle arrest and inhibit the proliferation of cancer cells. 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has several advantages for laboratory experiments. It has a low toxicity profile and can be easily synthesized. 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has also been found to be stable in various conditions, making it suitable for long-term storage. However, 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has limitations in terms of its solubility, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for cancer treatment. Future research can focus on optimizing the synthesis method to improve its solubility and bioavailability. Studies can also explore the combination of 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide with other anti-cancer agents to enhance its efficacy. Further research can also investigate the potential use of 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide in other diseases, such as viral infections and neurodegenerative disorders.
In conclusion, 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in cancer treatment. 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide exerts its anti-cancer effects through multiple mechanisms and has a low toxicity profile. While 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has limitations in terms of its solubility, future research can focus on optimizing its synthesis method and exploring its potential use in other diseases.
Synthesemethoden
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide can be synthesized through a two-step process. The first step involves the reaction between 2-anilino-2-oxoacetic acid and thiosemicarbazide to form 2-(2-anilino-2-oxoethyl)thiosemicarbazone. The second step involves the reaction between 2-(2-anilino-2-oxoethyl)thiosemicarbazone and 2-methoxyphenylacetyl chloride to form 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has been studied for its potential use in cancer treatment. Studies have shown that 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has anti-cancer properties and can induce apoptosis in cancer cells. 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has also been found to inhibit the growth of cancer cells and reduce tumor size in animal models.
Eigenschaften
IUPAC Name |
2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-15-10-6-5-9-14(15)19-17(21)12-23-11-16(20)18-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZJZLNRBUKMDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B5718157.png)


![2-chloro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5718193.png)


![1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5718209.png)


![4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5718215.png)

![2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B5718233.png)
![7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5718239.png)